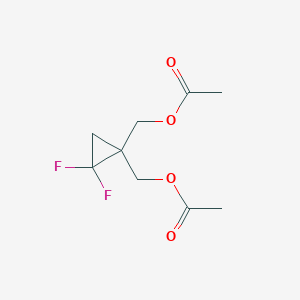(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate
CAS No.:
Cat. No.: VC18329020
Molecular Formula: C9H12F2O4
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12F2O4 |
|---|---|
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | [1-(acetyloxymethyl)-2,2-difluorocyclopropyl]methyl acetate |
| Standard InChI | InChI=1S/C9H12F2O4/c1-6(12)14-4-8(3-9(8,10)11)5-15-7(2)13/h3-5H2,1-2H3 |
| Standard InChI Key | HHFRIKVEUQXMBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1(CC1(F)F)COC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a cyclopropane ring substituted with two fluorine atoms at the 2-position and two methylene-acetate groups at the 1-position. This arrangement creates a strained bicyclic system that influences both its reactivity and interactions with biological targets. The fluorine atoms introduce electronegativity and steric effects, while the acetate groups provide sites for hydrolysis or further functionalization.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.19 g/mol |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| Stability | Stable under inert conditions; hydrolyzes in acidic/basic media |
The fluorine atoms reduce electron density in the cyclopropane ring, enhancing resistance to ring-opening reactions compared to non-fluorinated analogs .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves difluorocarbene insertion into alkenes, followed by acetylation:
-
Difluorocyclopropanation:
Chlorodifluoromethane () or sodium halodifluoroacetates react with ethylene derivatives under phase-transfer conditions to form the difluorocyclopropane core. -
Acetylation:
The resultant diol intermediate undergoes esterification with acetic anhydride to yield the diacetate.
Optimization Challenges
-
Yield Limitations: Steric hindrance from fluorine atoms reduces reaction efficiency (~40–60% yield).
-
Purification: Chromatographic separation is required due to byproducts from incomplete acetylation.
Biological Activity and Mechanisms
KRAS G12D Inhibition
The compound exhibits selective inhibition of the KRAS G12D mutation, a driver of pancreatic, colorectal, and lung cancers. By binding to the GTP-binding pocket, it stabilizes KRAS in an inactive state, impairing downstream signaling pathways like MAPK/ERK .
In Vitro Efficacy
| Assay Type | IC₅₀ Value | Model System |
|---|---|---|
| Cell Proliferation | 1.2 µM | Panc-1 (Pancreatic) |
| GTPase Activity | 0.8 µM | Recombinant KRAS |
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound serves as a precursor for:
-
Fluorinated Pharmaceuticals: Analogues of taxanes and nucleosides .
-
Materials Science: Liquid crystals with enhanced thermal stability.
Case Study: Synthesis of a Fluorinated Taxoid
-
Ring-Opening: Reaction with a dienophile yields a difluorinated diene.
-
Diels-Alder Cycloaddition: Forms the taxoid core structure .
Future Directions and Challenges
Drug Development
-
Pharmacokinetic Optimization: Improve oral bioavailability through prodrug strategies.
-
Combination Therapies: Pair with immune checkpoint inhibitors to enhance antitumor responses .
Sustainable Synthesis
-
Catalytic Methods: Replace stoichiometric reagents with transition-metal catalysts to reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume